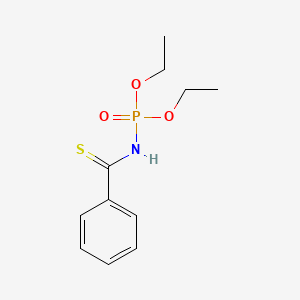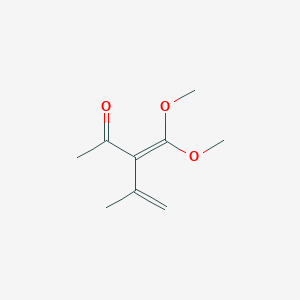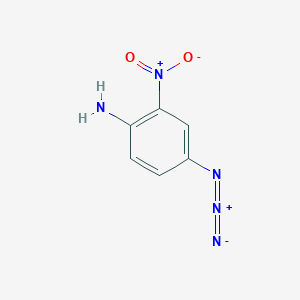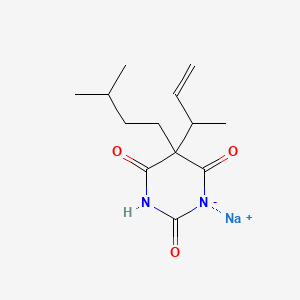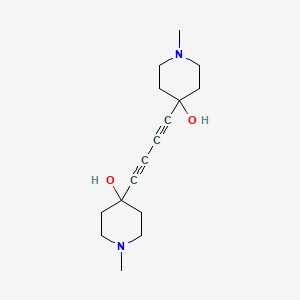![molecular formula C14H9Cl2N3 B14478188 7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine CAS No. 65660-75-5](/img/structure/B14478188.png)
7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is structurally related to other well-known benzodiazepines and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine typically involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride under specific conditions . This reaction forms the core diazepine structure, which is then chlorinated to achieve the final compound. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, altering the compound’s properties.
Reduction: Often used to modify the compound’s activity by reducing specific functional groups.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily by acting as an agonist at the benzodiazepine site of the GABAA receptor . This action enhances the inhibitory effect of the neurotransmitter GABA, leading to sedative, anxiolytic, and muscle-relaxant properties. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neurons and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and seizure disorders.
Diclazepam: A structural analog with similar effects but different pharmacokinetic properties.
Uniqueness
7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to bind selectively to certain subtypes of GABAA receptors may offer advantages in terms of efficacy and side effect profile compared to other benzodiazepines .
Properties
CAS No. |
65660-75-5 |
|---|---|
Molecular Formula |
C14H9Cl2N3 |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine |
InChI |
InChI=1S/C14H9Cl2N3/c15-10-4-2-1-3-9(10)13-14-11(17-7-8-18-13)5-6-12(16)19-14/h1-7H,8H2 |
InChI Key |
PWAOCLYXUMCWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C(=N1)C3=CC=CC=C3Cl)N=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


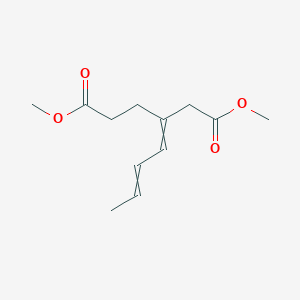

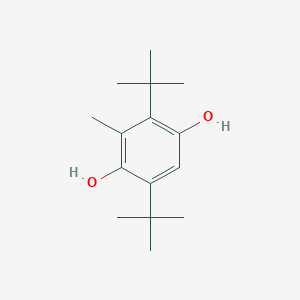

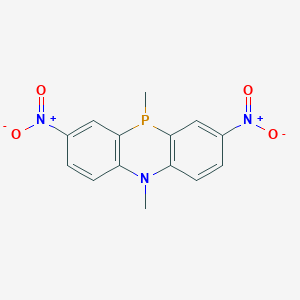
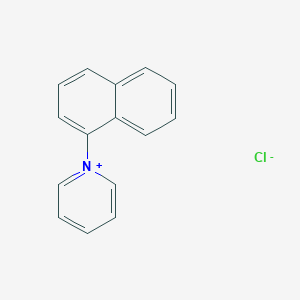
![[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt](/img/structure/B14478137.png)

![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
